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Acetyl-Calpastatin (184-210) (human)

Cat. No.: B10765642
M. Wt: 3177.6 g/mol
InChI Key: ZXJCOYBPXOBJMU-UHFFFAOYSA-N
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Description

Overview of Calcium-Dependent Proteases: Calpains

Classification and Physiological Significance of Calpains

The calpain family is extensive, with at least 15 members identified in humans. frontiersin.orgnih.gov They are broadly categorized into classical and non-classical types based on their domain structure. mdpi.comfrontiersin.org The most extensively studied are the classical calpains, calpain-1 and calpain-2, which are ubiquitously expressed in mammalian tissues. mdpi.comnih.govfrontiersin.org

These two isoforms are distinguished by their differing requirements for calcium concentration for activation. mdpi.com Calpain-1, also known as µ-calpain, is activated by micromolar concentrations of calcium, while calpain-2, or m-calpain, requires millimolar concentrations. mdpi.comresearchgate.net Both calpain-1 and calpain-2 are heterodimers, composed of a large 80 kDa catalytic subunit and a common small 30 kDa regulatory subunit. mdpi.comontosight.ai

The physiological significance of calpains is vast, stemming from their ability to modulate the function of numerous proteins. wikipedia.org They are involved in cell mobility, in part by cleaving proteins involved in focal adhesions, such as talin and focal adhesion kinase (FAK). qiagen.commdpi.com In the nervous system, calpains play a role in synaptic plasticity and long-term potentiation. wikipedia.org However, the dysregulation of calpain activity, often due to excessive calcium influx, is linked to a variety of pathological states. wikipedia.orgnih.gov Overactivation of calpains contributes to tissue damage in conditions like stroke, myocardial infarction, and neurodegenerative diseases such as Alzheimer's and Huntington's disease. mdpi.comnih.govnih.gov For instance, in Alzheimer's disease, calpain is implicated in the proteolysis of the amyloid precursor protein. mdpi.com

Classification and Calcium Requirements of Classical Calpains
Calpain IsoformAlternative NameCalcium Requirement for ActivationSubunit Composition
Calpain-1µ-calpainMicromolar (µM)Heterodimer (80 kDa catalytic, 30 kDa regulatory)
Calpain-2m-calpainMillimolar (mM)Heterodimer (80 kDa catalytic, 30 kDa regulatory)

Regulatory Mechanisms of Calpain Activity

The activity of calpains is tightly controlled within the cell to prevent unwanted proteolysis. The primary regulatory factor is the intracellular concentration of calcium. wikipedia.org Calpain activation is a transient and localized event, typically occurring near sites of calcium influx from either the extracellular space or intracellular stores. mdpi.comwikipedia.org

Beyond calcium levels, other mechanisms contribute to the regulation of calpain activity. Phosphorylation can modulate their function; for example, phosphorylation by protein kinase A (PKA) has been shown to inhibit calpain-2, while mitogen-activated protein kinase (MAP kinase) can activate both calpain-1 and calpain-2. mdpi.com Furthermore, calpains can be positively regulated by phosphoinositides. mdpi.com The interaction with phospholipids (B1166683) in cell membranes can also lower the calcium requirement for the activation of calpain-2. mdpi.com

Autolysis, a process of self-cleavage, is another aspect of calpain regulation. This process can lead to a form of the enzyme that is active at lower calcium concentrations. mdpi.com The most crucial regulatory mechanism, however, is the presence of a specific endogenous inhibitor, calpastatin. mdpi.comtakarabio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C142H230N36O44S B10765642 Acetyl-Calpastatin (184-210) (human)

Properties

Molecular Formula

C142H230N36O44S

Molecular Weight

3177.6 g/mol

IUPAC Name

4-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-acetamido-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C142H230N36O44S/c1-18-74(11)111(172-129(211)97(65-81-38-42-83(185)43-39-81)168-136(218)113(77(14)181)174-131(213)100(69-180)170-130(212)99(68-179)169-124(206)92(52-60-223-17)162-132(214)101-33-26-57-176(101)138(220)98(66-109(195)196)154-79(16)183)135(217)163-90(46-50-107(191)192)121(203)159-88(44-48-105(187)188)122(204)164-93(61-70(3)4)116(198)152-67-104(186)155-84(29-20-22-53-143)117(199)156-86(31-24-55-150-141(146)147)118(200)160-91(47-51-108(193)194)125(207)171-110(73(9)10)134(216)175-114(78(15)182)137(219)173-112(75(12)19-2)140(222)178-59-28-35-103(178)139(221)177-58-27-34-102(177)133(215)161-85(30-21-23-54-144)120(202)167-96(64-80-36-40-82(184)41-37-80)128(210)157-87(32-25-56-151-142(148)149)119(201)158-89(45-49-106(189)190)123(205)165-95(63-72(7)8)127(209)166-94(62-71(5)6)126(208)153-76(13)115(145)197/h36-43,70-78,84-103,110-114,179-182,184-185H,18-35,44-69,143-144H2,1-17H3,(H2,145,197)(H,152,198)(H,153,208)(H,154,183)(H,155,186)(H,156,199)(H,157,210)(H,158,201)(H,159,203)(H,160,200)(H,161,215)(H,162,214)(H,163,217)(H,164,204)(H,165,205)(H,166,209)(H,167,202)(H,168,218)(H,169,206)(H,170,212)(H,171,207)(H,172,211)(H,173,219)(H,174,213)(H,175,216)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H4,146,147,150)(H4,148,149,151)

InChI Key

ZXJCOYBPXOBJMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

Endogenous Calpastatin: Its Structure, Domains, and Inhibitory Function

Calpastatin as the Primary Endogenous Calpain Inhibitor

Calpastatin plays a vital role in preventing aberrant calpain activity, thereby protecting cells from uncontrolled proteolysis. nih.gov Its inhibitory function is calcium-dependent, meaning it only binds to and inhibits calpains in the presence of calcium. nih.gov This ensures that inhibition is targeted to the activated form of the enzyme. nih.gov A single calpastatin molecule is capable of inhibiting multiple calpain molecules. nih.govnih.gov The calpain/calpastatin system is involved in a variety of cellular events, including membrane fusion processes like neural vesicle exocytosis. wikipedia.org

Structural Organization of Calpastatin Inhibitory Domains

The human calpastatin protein consists of a unique N-terminal domain (Domain L) and four repetitive calpain-inhibiting domains, designated as domains 1, 2, 3, and 4. takarabio.comwikipedia.org Each of these inhibitory domains is capable of binding to and inhibiting one calpain molecule. nih.govoup.com

Each inhibitory domain is further organized into three subdomains: A, B, and C. researchgate.netnih.gov The inhibitory activity is primarily mediated by subdomain B, which interacts with the active site of calpain. researchgate.netnih.gov Subdomains A and C are not inhibitory on their own but enhance the inhibitory potency of subdomain B by binding to other domains of the calpain molecule. nih.gov Specifically, subdomain A binds to domain IV of calpain, and subdomain C binds to domain VI. nih.gov This multi-point interaction ensures a tight and highly specific binding. nih.gov Although calpastatin passes through the active site cleft of calpain, it cleverly avoids being cleaved by looping out and around the active site cysteine residue. nih.gov

Structural Organization of Calpastatin Inhibitory Domains
DomainSubdomainsFunctionBinding Site on Calpain
Inhibitory Domain (1-4)Subdomain AEnhances inhibitory activityDomain IV
Subdomain BPrimary inhibitory activity, interacts with the active siteActive site cleft and Domain III
Subdomain CEnhances inhibitory activityDomain VI

Acetyl Calpastatin 184 210 Human As a Research Probe for Calpain Inhibition

Inhibition Kinetics and Protease Selectivity

Acetyl-Calpastatin (184-210) (human) is a potent and highly selective inhibitor of calpain isoforms. targetmol.comapexbt.commybiosource.combiocrick.com Its inhibitory activity is characterized by low inhibition constants (Ki) for calpains and significantly higher Ki values for other proteases, highlighting its specificity. targetmol.comapexbt.commybiosource.combiocrick.com

This synthetic peptide demonstrates potent, reversible, and selective inhibition of calpain. medchemexpress.commedchemexpress.comgencefebio.commedchemexpress.commedchemexpress.com It exhibits strong inhibitory action against both Calpain I (μ-calpain) and Calpain II (m-calpain). targetmol.comapexbt.commybiosource.combiocrick.com The reported inhibition constant (Ki) for Calpain I is remarkably low, in the nanomolar range, indicating a very high affinity. targetmol.comapexbt.commybiosource.combiocrick.commedchemexpress.commedchemexpress.comgencefebio.commedchemexpress.commedchemexpress.com

ProteaseInhibition Constant (Ki)
Calpain I (μ-calpain)0.2 nM
Calpain II (m-calpain)Strongly inhibits

A key feature of Acetyl-Calpastatin (184-210) (human) is its high selectivity for calpains over other proteases, including other cysteine proteases. It shows negligible inhibition against papain and the serine protease trypsin. biocrick.com While it does exhibit some activity against cathepsin L, the inhibition constant is significantly higher, in the micromolar range, demonstrating a clear preference for calpain. medchemexpress.commedchemexpress.comgencefebio.commedchemexpress.commedchemexpress.com

ProteaseInhibition Constant (Ki)
PapainDoes not inhibit
TrypsinDoes not inhibit
Cathepsin L6 μM

Molecular Basis of Calpain-Acetyl-Calpastatin (184-210) (human) Interaction

The interaction between calpain and calpastatin is a complex process involving specific binding sites and conformational changes in both molecules. nih.govnih.gov The binding is calcium-dependent and reversible. bohrium.com

Each inhibitory domain of the full-length calpastatin protein contains three subdomains: A, B, and C. nih.govbohrium.com Subdomain B is essential for the inhibitory activity. nih.govbohrium.com Subdomains A and C, while not inhibitory on their own, significantly enhance the inhibitory activity of subdomain B. nih.govbohrium.com

Subdomain A of calpastatin binds to domain IV of calpain, while subdomain C binds to domain VI. nih.govbohrium.com These interactions are thought to involve hydrophobic interactions near the EF-hand motifs in the respective calpain domains. nih.govbohrium.com The binding of subdomain B is believed to occur in a manner that blocks substrate access to the active site of calpain, possibly by interacting with domain III of the protease. nih.govnih.gov It is proposed that subdomain B only binds after calpain has been activated by calcium. nih.govbohrium.com

The formation of the calpain-calpastatin complex induces significant conformational changes in both the enzyme and the inhibitor. mdpi.com Upon binding to calpain, the calpastatin peptide adopts a more ordered, loop-like conformation. nih.gov Specifically, research on a 20-mer core sequence of a calpastatin-derived peptide indicated that the region from Glu(10) to Lys(13) reverses its direction upon binding to μ-calpain, forming a loop rather than a tight turn. nih.gov This induced fit is crucial for the high-affinity and selective inhibition of calpain. The presence of the L-domain in full-length calpastatin can influence a biphasic interaction with calpain, positioning the first inhibitory unit for optimal binding. core.ac.uk

Influence of Post-Translational Modifications on Inhibitory Efficacy

The inhibitory activity of calpastatin can be modulated by post-translational modifications, primarily phosphorylation. nih.govnih.gov Phosphorylation of calpastatin by protein kinase A (PKA) and protein kinase C (PKC) has been shown to decrease its inhibitory efficiency. nih.gov Conversely, dephosphorylation can convert a less active form of calpastatin into a highly active inhibitor. nih.gov This suggests that the phosphorylation state of calpastatin is a key regulatory mechanism for controlling calpain activity within the cell. nih.govnih.gov Some studies indicate that phosphorylated calpastatin may have a stronger inhibitory effect on m-calpain activity, suggesting that the regulatory effects of phosphorylation can be complex and potentially isoform-specific. nih.gov

Role of Phosphorylation in Modulating Calpastatin's Inhibitory Function

The inhibitory activity of calpastatin, an endogenous inhibitor of calpain, is subject to post-translational modifications, among which phosphorylation plays a critical regulatory role. This process can either enhance or diminish calpastatin's ability to suppress calpain activity, thereby influencing the various cellular processes mediated by this enzyme system.

Research indicates that phosphorylation can bolster calpastatin's inhibitory function by increasing its structural stability. nih.govnih.gov This modification makes the calpastatin molecule less susceptible to degradation by calpain, thus prolonging its inhibitory effect. nih.gov Protein kinase A (PKA) has been identified as a key enzyme that promotes the phosphorylation of calpastatin. nih.govnih.gov In contrast, alkaline phosphatase, an enzyme that removes phosphate (B84403) groups, can lead to a dephosphorylated state, which may be associated with reduced inhibitory activity. nih.govnih.gov

One identified phosphorylation site on calpastatin is serine 133. nih.gov Phosphorylation at this specific site has been shown to enhance the inhibitory effect on calpain activity by contributing to the structural stability of the calpastatin protein. nih.gov The interplay between kinases like PKA and phosphatases orchestrates the phosphorylation status of calpastatin, thereby fine-tuning the regulation of calpain. nih.gov

The functional consequences of calpastatin phosphorylation extend to its subcellular localization and interaction with calpain. Phosphorylation can cause calpastatin to accumulate near the nucleus, whereas dephosphorylated calpastatin is more freely available in the cytoplasm to exert its inhibitory action. nih.gov There are two proposed mechanisms by which phosphorylation enhances calpastatin's inhibitory capacity: firstly, by promoting a conformational change that facilitates a stronger binding affinity to calpain, and secondly, by increasing its resistance to proteolytic degradation by calpain itself. nih.gov

The following table summarizes key research findings on the phosphorylation of calpastatin and its impact on calpain inhibition:

Kinase/EnzymeEffect on CalpastatinPhosphorylation SiteConsequence for Calpain Inhibition
Protein Kinase A (PKA)Promotes phosphorylationSerine 133Enhanced inhibition of calpain activity
Alkaline PhosphatasePromotes dephosphorylation-Potentially reduced inhibition of calpain activity

Modulation of Calpain-Mediated Proteolysis of Cellular Substrates

Acetyl-Calpastatin (184-210) (human) exhibits a strong and specific inhibitory effect on the two major ubiquitous calpain isoforms, μ-calpain (calpain I) and m-calpain (calpain II). oup.com Calpains are calcium-dependent cysteine proteases that execute limited and specific cleavage of a wide array of substrate proteins, rather than complete degradation. oup.comigakuken.or.jp This modulatory proteolysis alters the function of target proteins, impacting cellular processes. The inhibitory potency of Acetyl-Calpastatin (184-210) is particularly high against μ-calpain, with a reported inhibition constant (Ki) of 0.2 nM. medchemexpress.commedchemexpress.com Its selectivity is highlighted by its significantly weaker activity against other proteases, such as cathepsin L (Ki = 6 μM), papain, and trypsin, ensuring that its effects are primarily mediated through the calpain system.

By blocking calpain activity, Acetyl-Calpastatin (184-210) prevents the cleavage of key cellular proteins. Calpain substrates are diverse and include cytoskeletal proteins, membrane receptors, enzymes, and transcription factors. oup.com For instance, calpains are known to cleave cytoskeletal components, which is a critical step in processes like cell migration and structural reorganization. They also target signaling molecules and transcription factors such as CCAAT/enhancer-binding protein-α (C/EBPα) and peroxisome proliferator-activated receptor-γ (PPARγ), thereby regulating gene expression and differentiation programs. oup.com The inhibition of this proteolysis by Acetyl-Calpastatin (184-210) maintains the integrity and function of these substrates, thus modulating downstream cellular events.

Inhibitory Profile of Acetyl-Calpastatin (184-210) (human)
Target ProteaseInhibition Constant (Ki)Reference
μ-Calpain (Calpain I)0.2 nM medchemexpress.com
m-Calpain (Calpain II)Strongly Inhibits
Cathepsin L6 μM medchemexpress.com
PapainDoes not inhibit
TrypsinDoes not inhibit

Impact on Specific Intracellular Signaling Cascades

The inhibition of calpain-mediated proteolysis by Acetyl-Calpastatin (184-210) has significant consequences for various intracellular signaling cascades that govern fundamental cellular behaviors.

The calpain/calpastatin system is a known regulator of programmed cell death, or apoptosis. Calpain activation can promote apoptosis through the cleavage of several key proteins, including caspases and members of the Bcl-2 family. Research has demonstrated that ionomycin-activated calpain can trigger apoptosis. Conversely, the endogenous inhibitor calpastatin plays a protective role. Overexpression of calpastatin has been shown to reduce oxidative stress-induced mitochondrial impairment and subsequent cell death in human neuroblastoma cells. nih.gov

Studies utilizing N-acetyl-calpastatin, a compound with the same inhibitory domain, in models of Huntington's disease have shown that suppressing calpain activity significantly reduces cell death. nih.gov By preventing the proteolytic actions of calpains on apoptosis-related substrates, Acetyl-Calpastatin (184-210) can interfere with the execution phase of apoptosis, thereby promoting cell survival. nih.govbiocompare.com

The calpain-calpastatin system plays a crucial role in controlling the balance between cellular proliferation and differentiation in various cell types. nih.gov For example, in osteoblastic cells, cysteine protease activity, including that of calpains, is essential for both proliferation and the subsequent differentiation into mature bone cells. nih.gov

The inhibitory effect of calpastatin on calpain is critical for directing differentiation programs. In a study on adult primitive mesenchymal ST-13 preadipocytes, blocking calpain activity by overexpressing human calpastatin stimulated differentiation into adipocytes. oup.com This was accompanied by the upregulation of key adipocyte-specific transcription factors, including PPARγ and C/EBPα, which are known calpain substrates. oup.com Similarly, a calpastatin-derived inhibitor was found to influence the differentiation of leukemic cells. nih.gov These findings suggest that Acetyl-Calpastatin (184-210), by inhibiting calpain, can shift the cellular balance away from proliferation and towards differentiation in specific contexts by preventing the degradation of pro-differentiation factors. oup.com

Calpain activity is strongly implicated in the mechanisms of cell motility, migration, and invasion, particularly in the context of cancer metastasis and immune cell trafficking. nih.govgoogle.com Calpains facilitate cell migration by remodeling the cytoskeleton and focal adhesions through the cleavage of proteins like talin and spectrin. Recent studies have highlighted a pivotal role for calpains in tumor cell invasion. nih.gov

The use of a calpastatin-derived peptide inhibitor, CP1B, demonstrated that blocking calpain activity in leukemic THP-1 cells significantly inhibited their invasion through an extracellular matrix. nih.gov This inhibition was correlated with a decrease in both the mRNA expression and secretion of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix during invasion. nih.gov Furthermore, calpains can target junctional components in epithelia, facilitating the transmigration of leukocytes. google.com Therefore, Acetyl-Calpastatin (184-210) can be inferred to act as a potent inhibitor of cell migration and invasion by stabilizing the cytoskeleton and reducing the expression of matrix-degrading enzymes. nih.gov

A significant and specific regulatory role for the calpain system has been identified in the processing and secretion of the amyloid beta-protein (Aβ), a key molecule in the pathology of Alzheimer's disease. Research has consistently shown that the inhibition of calpain activity by Acetyl-Calpastatin (184-210) leads to a specific increase in the secretion of the more aggregation-prone Aβ42 fragment and a corresponding increase in the Aβ42/Aβ40 ratio. This finding suggests that calpain is involved in the γ-secretase processing of the amyloid precursor protein (APP), and its inhibition shifts the cleavage site to produce more Aβ42. bachem.com This modulation of Aβ secretion highlights a very specific role for calpain in intracellular protein processing pathways.

Reported Effects of Acetyl-Calpastatin (184-210) on Cellular Processes
Cellular ProcessEffect of Acetyl-Calpastatin (184-210) InhibitionKey Mediators/SubstratesReference
ApoptosisInhibition/ReductionBcl-2 family members, Caspases nih.gov
Differentiation (Adipocytes)StimulationPPARγ, C/EBPα oup.com
Cell Invasion (Leukemic cells)InhibitionMMP-2, MMP-9 nih.gov
Amyloid Beta SecretionIncreased Aβ42/Aβ40 ratioAmyloid Precursor Protein (APP)
Mitochondrial FunctionProtection/Improved PotentialDrp1 nih.govresearchgate.net
Lysosomal FunctionProtection from dysfunctionNot specified

Emerging evidence points to a critical role for the calpain/calpastatin system in maintaining the health and function of key organelles, particularly mitochondria and lysosomes. nih.gov Overactive calpain can lead to lysosomal membrane permeabilization and dysfunction, a process linked to neuronal cell death. mdpi.com Research has shown that the loss of polycystin-1 (PKD1) impairs lysosomal activity in a manner dependent on calpain activation.

Calpain activity also directly impacts mitochondrial homeostasis. In models of Huntington's disease, calpain activation contributes to mitochondrial damage. nih.gov Treatment with an N-acetyl-calpastatin peptide was shown to significantly improve mitochondrial membrane potential and reduce cell death. nih.gov Further studies revealed that suppressing calpain activity prevents mitochondrial fragmentation by inhibiting the cleavage of proteins involved in mitochondrial dynamics. nih.govresearchgate.net By inhibiting calpain, Acetyl-Calpastatin (184-210) helps preserve the integrity and function of both lysosomes and mitochondria, protecting the cell from organelle-derived stress and subsequent cell death pathways. nih.govmdpi.com

Modulation of Receptor Internalization

Receptor-mediated endocytosis is a critical cellular process that governs the uptake of extracellular molecules, the regulation of signal transduction, and the maintenance of cellular homeostasis. wikipedia.org This process involves the invagination of the plasma membrane to form vesicles, a mechanism that is often dependent on the protein clathrin. wikipedia.org The family of calcium-activated cysteine proteases known as calpains has been identified as a key regulator of this intricate process. nih.gov Acetyl-Calpastatin (184-210) (human), a potent and selective inhibitor of calpain I and II, modulates receptor internalization by preventing the proteolytic activity of these enzymes on essential endocytic machinery.

The regulatory role of calpain in endocytosis is primarily executed through the limited proteolysis of structural and adaptor proteins that are essential for the formation of clathrin-coated vesicles. nih.gov Activation of calpain, often triggered by an influx of intracellular calcium, leads to the cleavage of key components of the endocytic pathway. nih.govnih.gov Research has shown that calpain targets the α- and β2-subunits of the adaptor protein 2 (AP-2) complex. nih.gov The AP-2 complex is crucial for linking cargo receptors to the clathrin lattice during the formation of coated pits. nih.gov Cleavage of these subunits by calpain can impair the recruitment of clathrin to the membrane, thereby inhibiting receptor-mediated endocytosis. nih.gov

Furthermore, the cytoskeletal protein α-spectrin, which is required for the structural integrity of the cell cortex and is involved in clathrin-mediated endocytosis, is a known substrate for calpain. nih.gov Degradation of α-spectrin by calpain disrupts the necessary cytoskeletal support for vesicle formation and trafficking, leading to a decrease in the internalization of membrane proteins. nih.gov

Acetyl-Calpastatin (184-210) (human) exerts its modulatory effect by directly inhibiting the catalytic activity of calpain. By preventing calpain-mediated proteolysis, the peptide preserves the integrity of key endocytic proteins. A significant study using the human retinal pigment epithelial cell line ARPE-19 demonstrated this modulatory role. nih.gov In this model, thrombin was used to induce the activation of Protease-Activated Receptor 1 (PAR1), a process that leads to calcium influx and subsequent calpain activation. This calpain activation resulted in the degradation of α-spectrin and a decrease in PAR1 expression at the cell membrane, indicating receptor internalization. nih.gov The introduction of a calpain inhibitor, specifically acetyl-calpastatin, was shown to prevent this thrombin-induced PAR1 internalization. nih.gov This finding directly implicates Acetyl-Calpastatin (184-210) (human) in stabilizing receptor presence on the cell surface by blocking the downstream effects of calpain activation.

The table below summarizes key research findings regarding the role of calpain and its inhibition in the context of receptor internalization.

Model SystemKey Protein Target(s)Effect of Calpain ActivationEffect of Acetyl-Calpastatin (184-210) or Calpain InhibitionReference
Human Retinal Pigment Epithelial Cells (ARPE-19)Protease-Activated Receptor 1 (PAR1), α-SpectrinPromotes PAR1 internalization via α-spectrin degradation.Prevents thrombin-induced PAR1 internalization. nih.gov
Rat Brain Tissue and Primary Neuronal Culturesα- and β2-adaptins (AP-2 Complex)Induces cleavage of adaptin subunits, leading to decreased endocytosis of transferrin.Inhibition of calpain is neuroprotective and reverses abnormal synaptic function, partly by restoring normal receptor trafficking. nih.govnih.gov
Mouse Model of Alzheimer's Disease (APP/PS1)Synaptic proteins, Glutamate ReceptorsContributes to abnormal synaptic function and memory impairment, potentially through altered receptor endocytosis.Restores normal synaptic function and improves memory, associated with restoration of synaptic protein distribution. nih.gov

By preventing the cleavage of essential components like α-spectrin and AP-2 adaptins, Acetyl-Calpastatin (184-210) (human) effectively modulates the rate and extent of receptor internalization. This makes it an invaluable tool for studying the physiological and pathological consequences of dysregulated, calpain-mediated endocytosis, particularly in contexts such as neurodegenerative diseases where abnormal receptor trafficking is a contributing factor. nih.govnih.gov

Advanced Methodologies for Investigating Acetyl Calpastatin 184 210 Human Function

In Vitro Enzyme Kinetic and Binding Assays

The inhibitory potency and selectivity of Acetyl-Calpastatin (184-210) (human) have been extensively characterized through in vitro enzyme kinetic and binding assays. This synthetic peptide, corresponding to a segment of the first inhibitory domain of human calpastatin, demonstrates potent and highly selective inhibition of calpains. rndsystems.comtakarabio.com

Kinetic studies have been crucial in quantifying the inhibitory strength of this peptide. The inhibition constant (Ki) is a key parameter derived from these assays, representing the concentration of the inhibitor required to produce half-maximum inhibition. For Acetyl-Calpastatin (184-210) (human), these studies have revealed a remarkable affinity for calpain I (µ-calpain), with a reported Ki value of 0.2 nM. rndsystems.com This indicates a very tight binding interaction between the peptide and the enzyme.

The selectivity of an inhibitor is as critical as its potency. To this end, the activity of Acetyl-Calpastatin (184-210) (human) has been tested against other classes of proteases. These comparative assays have shown that it does not significantly inhibit other cysteine proteases like papain and cathepsin L (with a much higher Ki of 6 µM), nor does it affect serine proteases such as trypsin. rndsystems.com This high degree of selectivity underscores its specific design to target the calpain family of enzymes.

Inhibitory Constants (Ki) of Acetyl-Calpastatin (184-210) (human) for Various Proteases

Protease Ki Value
Calpain I (µ-calpain) 0.2 nM
Cathepsin L 6 µM
Papain No significant inhibition
Trypsin No significant inhibition

High-Resolution Structural Determination Techniques

Understanding the precise molecular interactions between Acetyl-Calpastatin (184-210) (human) and calpain requires high-resolution structural information. Techniques such as X-ray crystallography and computational modeling have provided invaluable insights into the structural basis of calpain inhibition.

X-ray Crystallography of Calpain-Peptide Complexes

While a crystal structure of calpain in complex with the specific Acetyl-Calpastatin (184-210) fragment is not available, numerous crystallographic studies of calpain bound to other calpastatin inhibitory domains have elucidated the general mechanism of inhibition. These structures reveal that calpastatin peptides bind to calpain in an extended conformation, making extensive contacts with the enzyme. nih.gov

The inhibitory domain of calpastatin interacts with both the catalytic and regulatory subunits of calpain, but only when the enzyme is in its calcium-activated state. The peptide threads through the active site cleft of calpain, yet it cleverly evades cleavage by forming a loop that bypasses the catalytic cysteine residue. This unique inhibitory mechanism allows it to act as a potent, reversible inhibitor without being consumed as a substrate. The binding is further stabilized by interactions with the calcium-binding domains of calpain.

Computational Approaches: Molecular Dynamics Simulations and Docking

Computational methods, including molecular dynamics (MD) simulations and molecular docking, have become indispensable tools for investigating the dynamics and energetics of protein-peptide interactions. These approaches complement experimental data by providing a detailed, atomistic view of the binding process.

Molecular dynamics simulations have been employed to study the conformational dynamics of calpastatin-derived peptides and their interaction with calpain. acs.org These simulations can reveal the conformational flexibility of the peptide and the enzyme upon binding and can help to identify key residues involved in the interaction. For instance, computational studies have highlighted the importance of a pre-arranged loop-like conformation in some calpastatin peptides for their inhibitory activity. acs.org

Molecular docking studies are used to predict the binding mode of a peptide inhibitor within the active site of its target enzyme. mdpi.combohrium.com For calpastatin peptides, docking can help to visualize how the inhibitor fits into the active site cleft and interacts with key residues. These in silico analyses can guide the design of more potent and selective calpain inhibitors by identifying potential modifications to the peptide sequence that could enhance binding affinity. nih.gov

Real-Time Protein Interaction Analysis

The kinetics of the interaction between calpain and its inhibitors can be studied in real-time using advanced biophysical techniques. These methods provide a dynamic view of the binding and dissociation events, offering a deeper understanding of the inhibitory mechanism.

Förster Resonance Energy Transfer (FRET) for Calpain-Calpastatin Interactions

Förster Resonance Energy Transfer (FRET) is a powerful technique for monitoring molecular interactions in real-time. FRET-based assays have been developed to study the binding of calpastatin peptides to calpain. In a typical setup, calpain and a calpastatin peptide are labeled with a donor and an acceptor fluorophore, respectively. When the two molecules interact, the fluorophores are brought into close proximity, resulting in a change in the FRET signal.

This approach allows for the continuous monitoring of the calpain-calpastatin interaction and can be used to determine kinetic parameters such as association and dissociation rate constants. FRET assays have been instrumental in confirming the calcium-dependent nature of the interaction and in screening for molecules that can modulate this interaction.

Cellular and Molecular Biology Techniques

To validate the in vitro findings and to understand the biological effects of Acetyl-Calpastatin (184-210) (human) in a cellular context, a variety of cellular and molecular biology techniques are employed. These methods allow researchers to study the role of calpain and the effects of its inhibition in living cells and organisms.

Acetyl-Calpastatin (184-210) (human) has been utilized in various cell-based models to investigate the consequences of calpain inhibition. For example, it has been used in neuronal cell models of Huntington's disease, where it was shown to improve mitochondrial membrane potential and reduce cell death. nih.gov In other studies, it has been used to probe the role of calpain in processes such as lysosomal dysfunction and apoptosis. The peptide's ability to permeate cells, sometimes enhanced by conjugation to cell-penetrating peptides, makes it a valuable tool for these intracellular studies.

Molecular biology techniques are used to further explore the downstream effects of calpain inhibition. For instance, following treatment of cells with Acetyl-Calpastatin (184-210) (human), researchers can use methods like Western blotting to analyze the cleavage of known calpain substrates, such as α-II spectrin, to confirm the inhibition of calpain activity within the cell.

Cell-Based Assays for Functional Phenotypes

Cell-based assays are fundamental in determining the efficacy and cellular effects of Acetyl-Calpastatin (184-210) (human). These assays allow for the assessment of the peptide's ability to inhibit intracellular calpain activity and its subsequent impact on cellular functions.

One common approach involves the use of lung cancer cell lines to evaluate the inhibitory potential of the peptide. For instance, in LCLC 103H cells, Acetyl-Calpastatin (184-210) (human) has been shown to inhibit calpain activity with an IC50 of 27 μM. medchemexpress.com Such studies provide a quantitative measure of the peptide's potency in a cellular context.

Another advanced method utilizes luminescent reporter assays to monitor calpain activity. The Calpain-Glo™ Assay, for example, employs a cell-permeant substrate, Suc-LLVY-aminoluciferin, which is cleaved by calpain to produce a luminescent signal. promega.sg This assay has been successfully used in human neuroblastoma SH-SY5Y cells to screen for calpain inhibitors. promega.sg The specificity of this assay can be confirmed by using known calpain inhibitors, such as MDL-28170, and calcium chelators. promega.sg

The following table summarizes key parameters of cell-based assays used to investigate the function of calpain inhibitors like Acetyl-Calpastatin (184-210) (human).

Assay TypeCell LineKey ReagentsMeasured Phenotype/EndpointReference
Calpain InhibitionLCLC 103HAcetyl-Calpastatin (184-210)IC50 of calpain activity medchemexpress.com
Luminescent Calpain ActivitySH-SY5YSuc-LLVY-aminoluciferin, MDL-28170Inhibition of Aß-induced calpain activation promega.sg
Cell Migration AssayMDA-MB-231Cell-permeable calpastatin-based peptide inhibitorReduction in cell migration mdpi.com

These cell-based methodologies are instrumental in elucidating the functional consequences of calpain inhibition by Acetyl-Calpastatin (184-210) (human), providing valuable insights into its potential as a research tool.

Biochemical Fractionation and Immunological Detection of Proteins

Biochemical fractionation and immunological detection are essential for isolating and identifying calpains and calpastatin from cellular and tissue samples, and for studying their interactions.

Biochemical Fractionation:

The separation of calpains and their endogenous inhibitor, calpastatin, from complex protein mixtures is a critical first step. A common technique involves chromatographic separation. For instance, a one-step procedure using a phenyl-Sepharose column can effectively separate calpain I, calpain II, and calpastatin from a soluble fraction of rabbit brain. nih.govportlandpress.com Further purification of calpastatin can be achieved through a series of steps including heat treatment and successive chromatography over Phenyl Sepharose, Blue Sepharose, and EMD TMAE resins. nih.gov

The following table outlines a typical biochemical fractionation protocol for the purification of calpastatin.

StepProcedurePurposeReference
1HomogenizationExtraction of proteins from tissue nih.gov
2Q-Sepharose chromatographyInitial separation of calpastatin-containing fractions nih.gov
3Heat Treatment (100°C for 20 min)Denaturation and removal of heat-labile proteins nih.gov
4Phenyl Sepharose 6 Fast Flow chromatographyFurther purification based on hydrophobicity nih.gov
5Blue Sepharose 6 Fast Flow chromatographyAffinity purification nih.gov
6EMD TMAE 650 S chromatographyFinal purification step nih.gov

Immunological Detection:

Immunological methods, such as Western blotting and immunoprecipitation, are widely used to detect and quantify calpains and calpastatin. In Western blot analysis of skeletal muscle, m-calpain and µ-calpain are typically detected as bands of approximately 80 kDa. nih.gov Calpastatin can appear as multiple bands due to alternative splicing, with a major band often observed around 120-145 kDa. nih.govmdpi.com

Immunoprecipitation studies are valuable for demonstrating the physical association between calpain and calpastatin within the cell. For example, such studies have revealed a molecular association between µ-calpain and calpastatin in mitochondria. nih.gov

The table below lists antibodies and their applications in the immunological detection of calpain and calpastatin.

Target ProteinAntibody TypeApplicationObserved Molecular WeightReference
m-calpainPolyclonal/MonoclonalWestern Blot~80 kDa nih.gov
µ-calpainPolyclonal/MonoclonalWestern Blot~80 kDa nih.gov
CalpastatinPolyclonal/MonoclonalWestern Blot, Immunoprecipitation~110-145 kDa nih.gov

Genetic Manipulation for Expression Studies

Genetic manipulation techniques are powerful tools for investigating the roles of calpains and calpastatin by altering their expression levels in cells.

Gene Knockout and Rescue:

The CRISPR-Cas9 gene editing system has been employed to create knockouts of calpain genes. For example, in the human breast cancer cell line MDA-MB-231, CRISPR-Cas9 was used to knock out the CAPN1 and CAPN2 genes, which encode the catalytic subunits of calpain-1 and calpain-2, respectively. mdpi.com To confirm that the observed phenotypes are due to the loss of the specific calpain, rescue experiments are often performed using lentiviral vectors to reintroduce the expression of the knocked-out gene. mdpi.com

Transient Transfection for Promoter Studies:

To understand the regulation of calpastatin gene expression, transient transfection assays are utilized. These assays involve introducing plasmid DNA containing a reporter gene under the control of a specific calpastatin promoter region into cultured cells. The activity of the reporter gene then indicates the functionality of the promoter. Such studies in C2C12 and COS7 cell lines have demonstrated the functionality of putative promoter regions of the calpastatin gene. nih.gov

The following table summarizes genetic manipulation techniques used in calpain and calpastatin research.

TechniqueTarget Gene/RegionCell LinePurposeReference
CRISPR-Cas9 KnockoutCAPN1, CAPN2MDA-MB-231Study the role of specific calpain isoforms in cell migration and metastasis mdpi.com
Lentiviral RescueCAPN1, CAPN2MDA-MB-231Confirm specificity of knockout phenotypes mdpi.com
Transient TransfectionCalpastatin promoter regionsC2C12, COS7Investigate the regulation of calpastatin gene expression nih.gov

These advanced methodologies provide a robust framework for dissecting the intricate functions of Acetyl-Calpastatin (184-210) (human) and the broader calpain-calpastatin system in cellular physiology and pathology.

Preclinical Research Applications and Therapeutic Implications of Calpain Inhibition by Acetyl Calpastatin 184 210 Human

Investigation in Models of Neurological Disorders

Calpain overactivation is a common feature in many neurological disorders, where it contributes to neuronal damage and death through the proteolytic degradation of essential cytoskeletal and regulatory proteins. Consequently, inhibition of calpain activity is an area of significant therapeutic interest.

The neuroprotective effects of calpain inhibition have been explored in several models of neurodegenerative disease.

Huntington's Disease (HD): In cellular models of Huntington's disease, such as HdhQ111 striatal cells, treatment with N-acetyl-calpastatin has been shown to confer significant neuroprotective effects. nih.gov Research indicates that this calpastatin-mimicking peptide can suppress calpain activity, leading to an improvement in mitochondrial membrane potential and a reduction in cell death. nih.gov The ablation of the endogenous calpain inhibitor, calpastatin, has been demonstrated to aggravate the molecular phenotype in both cell and animal models of HD, further underscoring the therapeutic potential of inhibiting this pathway. nih.gov

Preclinical Model Key Findings with Acetyl-Calpastatin (184-210) Reference
HdhQ111 Striatal Cells (HD Model)Significantly improved mitochondrial membrane potential. nih.gov
Reduced cell death following serum withdrawal. nih.gov

Alzheimer's Disease (AD): The pathology of Alzheimer's disease is linked to calpain overactivation, with markedly depleted levels of calpastatin observed in the brains of AD patients. nih.govnih.gov This imbalance is thought to contribute to the degradation of key neuronal proteins and synaptic dysfunction. nih.gov While direct studies using Acetyl-Calpastatin (184-210) in AD animal models are not extensively detailed in the reviewed literature, research on calpain inhibition in general shows promise. For instance, calpain inhibition has been found to increase the secretion ratio of amyloid β-protein (Aβ) 42. However, it is noteworthy that some research suggests that certain pathological markers linked to calpain activation in older transgenic AD models might be artifacts of overexpressing proteins like APP and presenilin, necessitating careful interpretation of results. nih.gov

Parkinson's Disease (PD): Calpain activation has also been implicated in the neurodegenerative processes of Parkinson's disease. exonpublications.com Preclinical studies using neurotoxin-based animal models of PD have shown that treatment with other calpain inhibitors can prevent neuronal death. While specific data on Acetyl-Calpastatin (184-210) in PD models is limited, the established role of calpain in PD pathology suggests that its inhibition is a viable therapeutic strategy for further investigation.

Neuroinflammation is a critical component of many neurodegenerative diseases. Calpains are known to play a role in inflammatory processes, in part by modulating leukocyte infiltration. Studies on wound healing have demonstrated that calpain inhibition can reduce the presence of CD45+ leukocytes. In the context of the central nervous system, research using other calpain inhibitors has shown that they can prevent the neuroinflammatory response that accompanies Aβ-induced neurodegeneration. nih.gov This suggests that by inhibiting calpain, Acetyl-Calpastatin (184-210) could potentially mitigate the damaging neuroinflammatory cascades associated with neurological disorders, although direct preclinical evidence for this specific peptide in neuroinflammation models is an area for future research.

Studies in Oncological Models

The role of the calpain-calpastatin system in cancer is complex, with research indicating opposing effects on primary tumor proliferation and the dissemination of metastatic cells.

Preclinical research, particularly in melanoma mouse models, has revealed a dual role for calpain inhibition. Overexpression of calpastatin, which functionally mimics the action of Acetyl-Calpastatin (184-210), was found to significantly blunt the growth of the primary tumor. nih.gov However, this inhibition paradoxically led to an increase in metastatic dissemination to regional lymph nodes. nih.gov

The proposed mechanisms for this dichotomy are multifaceted. The limitation of primary tumor growth is linked to direct effects on cancer cell proliferation. Conversely, the increase in metastasis may be due to calpain inhibition amplifying the cancer cells' resistance to apoptosis and accelerating their migration processes. nih.gov Furthermore, calpain inhibition within the host's cells appeared to blunt tumor infiltration by immune cells and reduce angiogenesis, which could inadvertently allow tumor cells to escape the primary tumor niche more easily. nih.gov

Oncological Parameter Effect of Calpain Inhibition (via Calpastatin Overexpression) Proposed Mechanism Reference
Primary Tumor GrowthBlunted/InhibitedLimitation of tumor cell proliferation. nih.gov
Metastatic DisseminationIncreased/AcceleratedAmplified resistance to apoptosis; accelerated cell migration; blunted anti-tumor immunity and angiogenesis in the host. nih.gov

These findings highlight the complexity of targeting the calpain system in oncology and suggest that the therapeutic context (i.e., primary vs. metastatic disease) is a critical consideration.

Research in Fibrotic Disease Models

Fibrosis, the excessive accumulation of extracellular matrix proteins, leads to scarring and organ dysfunction. Calpains are recognized as key mediators in this process, particularly in the context of wound healing and scar formation.

Studies utilizing models of skin injury have provided compelling evidence for the anti-fibrotic effects of calpain inhibition. In a murine burn model, selective calpain inhibition via calpastatin was shown to significantly ameliorate hypertrophic scar formation. nih.govnih.gov This was evidenced by a marked reduction in the mRNA and protein expression of key fibrotic and inflammatory mediators. nih.govnih.gov

Parameter/Marker Effect of Calpain Inhibition in Fibrosis Models Reference
Visual ScarringLess erythematous, flatter, more flexible appearance nih.gov
Transforming growth factor-beta 1 (TGF-β1)Reduced expression nih.govnih.gov
α-smooth muscle actin (α-SMA)Reduced expression nih.govnih.gov
Type I and Type III CollagensReduced expression nih.govnih.gov
FibronectinReduced expression nih.govnih.gov

These results strongly indicate that inhibiting calpain activity with agents like Acetyl-Calpastatin (184-210) could be a promising therapeutic strategy to mitigate pathological scar formation. nih.gov

Other Experimental Disease Models

Beyond the well-documented roles of calpains in neurodegenerative, cardiovascular, and ocular diseases, the therapeutic potential of inhibiting this enzyme family is being explored in a variety of other experimental disease models. The dysregulation of calpain activity is increasingly recognized as a key pathological mechanism in several inflammatory and systemic conditions. Preclinical research utilizing the specific calpain inhibitor, Acetyl-Calpastatin (184-210) (human), or investigating the effects of its parent protein, calpastatin, has provided valuable insights into these processes. This section will detail the application and therapeutic implications of calpain inhibition in eosinophilic esophagitis and sepsis.

Eosinophilic Esophagitis (EoE)

Eosinophilic esophagitis is a chronic inflammatory condition of the esophagus characterized by eosinophil infiltration and tissue remodeling, leading to symptoms such as dysphagia and food impaction. Recent genetic studies have linked a specific calpain, calpain-14 (CAPN14), to the pathogenesis of EoE. medchemexpress.commedchemexpress.com Research has demonstrated that the expression of CAPN14 is significantly induced by the pro-inflammatory cytokine Interleukin-13 (IL-13), a key mediator in EoE. medchemexpress.com

In a pivotal study, the role of CAPN14 was investigated using in vitro models of human esophageal epithelial cells. medchemexpress.com This research demonstrated that overexpression of CAPN14 led to a compromised epithelial barrier, a hallmark of EoE. medchemexpress.comfrontiersin.org The study further utilized Acetyl-Calpastatin (184-210) (human) as a tool to confirm the enzymatic activity of CAPN14 and to understand the consequences of its inhibition. It was shown that classical calpain inhibitors, including Acetyl-Calpastatin (184-210) (human), could effectively block the proteolytic activity of recombinant CAPN14. medchemexpress.com

The overexpression of CAPN14 in esophageal epithelial cells resulted in a significant decrease in transepithelial resistance and an increase in the flux of FITC-dextran, both indicators of impaired barrier function. medchemexpress.comfrontiersin.org Furthermore, CAPN14 overexpression led to a reduction in the expression of desmoglein 1 (DSG1), a critical protein for maintaining cell-cell adhesion in the esophageal epithelium. medchemexpress.commoleculardepot.com The loss of DSG1 is a known contributor to the pathogenesis of EoE. moleculardepot.com These findings highlight the potential of targeting CAPN14 with inhibitors like Acetyl-Calpastatin (184-210) (human) as a therapeutic strategy to restore epithelial barrier integrity in EoE. medchemexpress.com

Table 1: Effects of CAPN14 Modulation on Esophageal Epithelial Barrier Function
Experimental ConditionKey FindingQuantitative ChangeReference
CAPN14 OverexpressionDecreased Transepithelial Resistance2.1-fold decrease medchemexpress.comfrontiersin.org
CAPN14 OverexpressionIncreased FITC-Dextran Flux2.6-fold increase medchemexpress.comfrontiersin.org
CAPN14 OverexpressionLoss of Desmoglein 1 (DSG1) ExpressionSignificant reduction observed medchemexpress.commoleculardepot.com
IL-13 Treatment with CAPN14 Gene SilencingIncreased Dilated Intercellular Spaces5.5-fold increase in area frontiersin.org
IL-13 Treatment with CAPN14 Gene SilencingDisrupted Basal Cell Organization1.5-fold decrease in nuclei lining the basolateral edge frontiersin.org

Sepsis

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to widespread inflammation, coagulation abnormalities, and organ dysfunction. Calpains have been implicated in the inflammatory cascade and cellular injury associated with sepsis. A preclinical study investigated the role of the calpain-calpastatin system in a murine model of polymicrobial sepsis induced by cecal ligation and puncture (CLP). medchemexpress.com

This research utilized transgenic mice that overexpress calpastatin, the endogenous inhibitor of calpains. The findings demonstrated that increased levels of calpastatin, and therefore reduced calpain activity, conferred a significant survival advantage in septic mice. medchemexpress.com Overexpression of calpastatin was associated with reduced organ damage, including less severe acute lung injury, hepatic dysfunction, and renal failure. medchemexpress.com

Furthermore, the study revealed that calpastatin overexpression mitigated the systemic inflammatory response and disseminated intravascular coagulation, key pathological features of sepsis. medchemexpress.com This protective effect was linked to a reduction in the release of procoagulant microparticles and a delay in thrombin generation. medchemexpress.com While this study did not directly administer Acetyl-Calpastatin (184-210) (human), its findings strongly suggest that pharmacological inhibition of calpains with selective agents could be a promising therapeutic approach for sepsis. By targeting the calpain system, it may be possible to attenuate the excessive inflammation and coagulopathy that drive the high morbidity and mortality associated with this condition. medchemexpress.com

Table 2: Protective Effects of Calpastatin Overexpression in a Murine Sepsis Model
Outcome MeasureEffect of Calpastatin OverexpressionImplicationReference
SurvivalImproved survival rateInhibition of calpains is beneficial for overall sepsis outcome. medchemexpress.com
Organ DysfunctionReduced lung, kidney, and liver damageCalpain inhibition protects against sepsis-induced multiple organ failure. medchemexpress.com
Systemic InflammationDecreased proinflammatory responseTargeting calpains can modulate the systemic inflammatory cascade. medchemexpress.com
Disseminated Intravascular CoagulationReduced severityCalpain inhibition may prevent or treat coagulation abnormalities in sepsis. medchemexpress.com
Procoagulant MicroparticlesReduced number of circulating microparticlesInhibition of calpains can limit a key driver of thrombosis in sepsis. medchemexpress.com

Emerging Research Avenues and Future Perspectives for Acetyl Calpastatin 184 210 Human

Rational Design and Optimization of Calpastatin-Derived Peptidomimetics

The development of peptidomimetics based on the structure of calpastatin is a key strategy for creating more effective and specific calpain inhibitors. nih.govnih.govnih.govacs.org Researchers are leveraging the known three-dimensional structure of the calpain-calpastatin complex to guide the design of novel inhibitory molecules. nih.govmdpi.com A significant focus has been on mimicking the β-turn loop within calpastatin's inhibitory domain, which plays a crucial role in interacting with calpain's active site. nih.gov

One approach involves aziridine (B145994) aldehyde-mediated peptide macrocyclization to create cyclic peptides that mimic this essential β-turn. nih.govnih.govacs.org This method aims to pre-organize the peptide into a bioactive conformation, potentially increasing its potency and selectivity. researchgate.net A study involving a library of 45 such peptidic compounds resulted in the identification of four molecules with low micromolar inhibition of calpain-2. nih.govnih.gov Further systematic modifications of these lead compounds have led to probes with enhanced potency and greater specificity for calpain over other cysteine proteases. nih.govnih.gov

The optimization process also involves stabilizing the helical structures of calpastatin's subdomains that bind to calpain. acs.org By using cross-linking strategies, researchers have successfully stabilized a two-turn α-helix, resulting in a potent and selective inhibitor. acs.org These stabilized peptides can also be developed into irreversible, activity-based probes, further expanding their utility in research. acs.org

Table 1: Examples of Rationally Designed Calpastatin-Derived Peptidomimetics

Compound Type Design Strategy Key Feature Outcome
Cyclic Peptides Aziridine aldehyde-mediated macrocyclization Mimics β-turn loop of calpastatin Low micromolar inhibition of calpain-2 nih.govnih.gov
Stabilized Helical Peptides Cysteine alkylation cross-linking Stabilizes α-helix proximal to the active site Potent and selective calpain inhibition acs.org
Amidine-based Cycle-tail Peptidomimetics Macrocyclization Varied modes of inhibition Low micromolar Ki values for calpain-2 nih.gov

Discovery of Novel Calpain Substrates and Regulatory Partners

Identifying the full spectrum of calpain substrates is crucial for understanding the diverse cellular processes regulated by this protease family. arvojournals.org Several innovative techniques are being employed to uncover novel substrates. Proteomic approaches, such as two-dimensional gel electrophoresis-based protease proteomics, have been successful in identifying new calpain targets in neuronal cells. nih.gov This method involves incubating cellular lysates with recombinant calpain and analyzing the resulting protein cleavage. nih.gov

Another powerful technique is ORF phage display, which allows for the identification of endogenous substrates without the need for protein purification. mdpi.comnih.gov In one study, this method identified eleven substrates, including calpastatin itself, demonstrating its utility. mdpi.com Computational tools and bioinformatics are also playing an increasingly important role in predicting potential calpain cleavage sites, complementing experimental approaches. frontiersin.orgresearchgate.net

Beyond substrates, research is also uncovering new regulatory partners for calpains. A recent study identified a novel mechanism of calpain regulation involving a KCTD7–Cullin-3 E3 ligase complex. nih.gov This complex mediates the non-degradative ubiquitination of calpains, which modulates their activity. nih.gov This discovery opens up new avenues for understanding the intricate control of calpain function in cells.

Table 2: Methods for Discovering Novel Calpain Substrates

Method Description Advantages
Gel-based Proteomics Cellular lysates are treated with calpain and separated by 2D gel electrophoresis to identify cleaved proteins. nih.gov Identifies substrates in a complex cellular environment. nih.gov
ORF Phage Display A library of open reading frames is displayed on phages, and those cleaved by calpain are selected and identified. mdpi.comnih.gov Allows for the identification and re-verification of endogenous substrates without protein purification. nih.gov
N-terminomics Identifies the neo-N-termini of proteins generated by proteolytic cleavage. Provides direct evidence of protease activity and identifies the specific cleavage site.
Computational Prediction Algorithms and deep neural network models are used to predict potential calpain cleavage sites based on protein sequence. frontiersin.org High-throughput and cost-effective for generating hypotheses. frontiersin.org

Understanding Allosteric Sites and Diverse Inhibition Mechanisms

The interaction between calpastatin-derived inhibitors and calpain is not limited to simple competitive binding at the active site. Research has revealed a diversity of inhibition mechanisms, including competitive, noncompetitive, and mixed-mode inhibition. nih.govnih.govnih.gov This complexity suggests that these inhibitors can interact with calpain at sites other than the active site, known as allosteric sites.

The identification of an allosteric inhibition site for a noncompetitive inhibitor derived from a calpastatin peptidomimetic library highlights the potential for developing inhibitors with novel mechanisms of action. nih.govnih.gov Allosteric inhibitors could offer advantages in terms of specificity, as allosteric sites are often less conserved than active sites among different proteases.

Crystal structures of calpain in complex with calpastatin have provided invaluable insights into the molecular basis of inhibition. nih.gov These structures show that calpastatin's inhibitory domain occupies both sides of the active site cleft. nih.gov Interestingly, the inhibitor avoids cleavage by looping out and around the active site cysteine, a unique mechanism that is being explored in the design of new peptidomimetics. nih.gov

Advanced Delivery Strategies for Peptide-Based Inhibitors in Research Systems

A significant challenge in the use of peptide-based inhibitors like Acetyl-Calpastatin (184-210) (human) is their often poor cell permeability. To overcome this limitation, researchers are developing advanced delivery strategies. One promising approach is the conjugation of the peptide inhibitor to a cell-penetrating peptide (CPP).

For instance, a 27-mer peptide derived from calpastatin, which is a potent and selective calpain inhibitor, was conjugated to penetratin, a CPP derived from the Antennapedia homeodomain protein. nih.gov The resulting conjugate efficiently penetrated living cells and was able to prevent ionomycin-induced calpain activation at a concentration 200-fold lower than the non-conjugated inhibitor. nih.gov Importantly, the conjugation did not negatively affect the inhibitory potency or selectivity of the calpastatin peptide. nih.gov

This strategy of using CPPs represents a significant step forward in enabling the use of highly specific but membrane-impermeable peptide inhibitors for studying calpain function in cellular and potentially in vivo research models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.